(R)-(4-Bromophenyl)(phenyl)methanamine: A Comprehensive Technical Guide for Drug Discovery and Development
(R)-(4-Bromophenyl)(phenyl)methanamine: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(4-Bromophenyl)(phenyl)methanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmacologically active molecules. Its stereospecific configuration is paramount for the efficacy and safety of the final drug products. This technical guide provides an in-depth overview of the available spectroscopic data, a detailed experimental protocol for its synthesis, and its application in the context of δ-opioid receptor modulation. The information presented herein is intended to support researchers and scientists in their drug discovery and development endeavors.
Physicochemical Properties
(R)-(4-Bromophenyl)(phenyl)methanamine is a synthetic intermediate with the following key identifiers and properties[1][2]:
| Property | Value |
| IUPAC Name | (1R)-(4-bromophenyl)(phenyl)methanamine |
| Synonyms | (αR)-4-bromo-α-phenyl-benzenemethanamine |
| CAS Number | 220441-81-6 |
| Molecular Formula | C₁₃H₁₂BrN |
| Molecular Weight | 262.15 g/mol |
| Appearance | Neat oil |
| Purity | ≥95% - ≥97% (as commercially available)[1][3] |
Spectroscopic Data
While a complete set of publicly available, peer-reviewed spectroscopic data for (R)-(4-Bromophenyl)(phenyl)methanamine is limited, the following tables summarize the expected spectral characteristics based on data from closely related analogs and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The expected proton NMR spectrum would be recorded on a 400 or 500 MHz spectrometer in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 - 7.20 | m | 9H | Aromatic protons (Ar-H) |
| ~ 5.10 | s | 1H | Methine proton (CH-NH₂) |
| ~ 1.80 | br s | 2H | Amine protons (NH₂) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would typically be recorded at 100 or 125 MHz.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 144 | Quaternary Ar-C (C-CH) |
| ~ 142 | Quaternary Ar-C (C-Br) |
| ~ 132 | Aromatic CH |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 121 | Quaternary Ar-C (C-Br) |
| ~ 58 | Methine Carbon (CH-NH₂) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3370 - 3290 | Medium | N-H stretch (primary amine) |
| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |
| ~ 1600, 1490 | Strong | Aromatic C=C stretch |
| ~ 1070 | Strong | C-N stretch |
| ~ 1010 | Strong | C-Br stretch |
Mass Spectrometry (MS) (Predicted)
Electron ionization (EI) mass spectrometry would be expected to show the following key fragments.
| m/z | Relative Intensity | Assignment |
| 261/263 | High | [M]⁺ molecular ion peak (isotopic pattern for Br) |
| 182/184 | Moderate | [M - C₆H₅]⁺ fragment |
| 104 | High | [C₆H₅CHNH₂]⁺ fragment |
| 77 | Moderate | [C₆H₅]⁺ fragment |
Experimental Protocols
The following is a detailed methodology for the synthesis of (R)-(4-Bromophenyl)(phenyl)methanamine, adapted from established procedures for the analogous (R)-(4-Chlorophenyl)(phenyl)methanamine[4][5].
Synthesis of Racemic (±)-(4-Bromophenyl)(phenyl)methanamine
The synthesis begins with the reductive amination of 4-bromobenzophenone (B181533).
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Reaction Setup : To a solution of 4-bromobenzophenone (1.0 eq) in anhydrous methanol, add ammonium (B1175870) acetate (B1210297) (10.0 eq).
-
Reduction : Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
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Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the progress by thin-layer chromatography (TLC).
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Work-up : Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic amine.
Chiral Resolution of (±)-(4-Bromophenyl)(phenyl)methanamine
The separation of the enantiomers is achieved via diastereomeric salt formation with L-(+)-tartaric acid.
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Salt Formation : Dissolve the racemic amine in hot methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in hot methanol. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization : Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.
-
Isolation : Collect the crystals by vacuum filtration and wash with cold methanol. The crystals will be enriched in the (R)-amine-L-tartrate salt.
-
Liberation of the Free Amine : Dissolve the purified diastereomeric salt in water and basify with a 2M NaOH solution until the pH is >10.
-
Extraction and Purification : Extract the free (R)-amine with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-(4-Bromophenyl)(phenyl)methanamine.
Visualization of Methodologies
Experimental Workflow
Caption: Workflow for the synthesis of (R)-(4-Bromophenyl)(phenyl)methanamine.
δ-Opioid Receptor Signaling Pathway
(R)-(4-Bromophenyl)(phenyl)methanamine is a known precursor in the synthesis of selective δ-opioid receptor ligands[2]. The activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal activity and can lead to analgesia[6][7].
Caption: Simplified δ-opioid receptor signaling pathway.
Conclusion
(R)-(4-Bromophenyl)(phenyl)methanamine is a valuable chiral intermediate in pharmaceutical synthesis. A comprehensive understanding of its spectroscopic properties and synthetic methodologies is crucial for its effective application in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, particularly in the development of novel therapeutics targeting systems such as the δ-opioid receptors.
References
- 1. chemscene.com [chemscene.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (R)-(4-Bromophenyl)(phenyl)methanamine - Cayman Chemical [bioscience.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
